molecular formula C14H18N2O2S B2999180 2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 848330-89-2

2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2999180
CAS No.: 848330-89-2
M. Wt: 278.37
InChI Key: WLYRUMBLEFEPNA-UHFFFAOYSA-N
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Description

The compound “2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is also known as PknG Inhibitor . It is a small molecule that controls the biological activity of PknG . This compound is primarily used for Phosphorylation & Dephosphorylation applications .

Scientific Research Applications

Antitumor Activity

Compounds structurally related to "2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" have been synthesized and evaluated for their potential as antitumor agents. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, demonstrating significant in vivo inhibitory effects on tumor growth. This suggests a promising direction for developing new anticancer drugs using related structures (Yoshida et al., 2005).

Synthesis of Cyclopropyl-Containing Amino Acids

The versatility of cyclopropyl-containing compounds has been explored in the synthesis of amino acids. These compounds have been utilized in various chemical reactions, including Michael additions and Diels–Alder reactions, to produce new cyclopropyl-containing amino acids in protected form. This highlights the potential of such compounds in the synthesis of geometrically constrained bicyclic peptidomimetics, offering insights into their application in drug design and synthesis (Limbach et al., 2009).

Catalytic Activities

Related compounds have been investigated for their catalytic activities in various chemical reactions. For example, copper polymers derived from benzenesulfonate and carboxylate have shown efficiency in the oxidation of cyclohexane under mild conditions. This indicates the potential application of similar cyclopropanecarbonylamino compounds in catalysis, particularly in environmentally friendly processes (Hazra et al., 2016).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates via cyclopropanation has been explored, with some derivatives showing significant antimicrobial and antioxidant activities. This suggests the potential use of "this compound" and related compounds in the development of new antimicrobial and antioxidant agents, contributing to pharmaceutical and healthcare research (Raghavendra et al., 2016).

Molecular Electronics

The synthesis of 1,2,3-trisubstituted cyclopenta[b]thiophenes has been achieved through an acid-mediated, solvent-free, one-pot domino process, leading to highly substituted annulated benzothiophenes. These compounds have potential applications in molecular electronics, indicating a direction for the use of related cyclopropanecarbonylamino compounds in the development of electronic materials (Satpathi et al., 2014).

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-15-13(18)11-9-4-2-3-5-10(9)19-14(11)16-12(17)8-6-7-8/h8H,2-7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYRUMBLEFEPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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